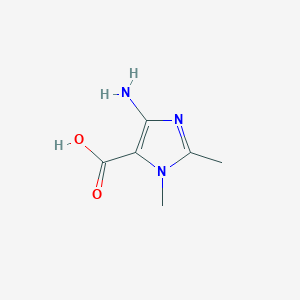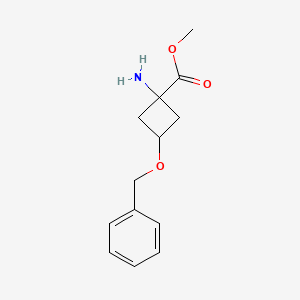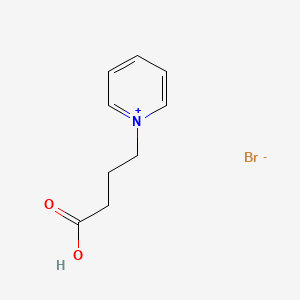
1-(3-Carboxypropyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxypropyl)pyridin-1-ium bromide is a pyridinium salt with the molecular formula C₉H₁₂BrNO₂. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxypropyl group. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-(3-Carboxypropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3-bromopropionic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for pyridinium salts often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-(3-Carboxypropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of various substituted pyridinium salts.
Applications De Recherche Scientifique
1-(3-Carboxypropyl)pyridin-1-ium bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Carboxypropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
1-(3-Carboxypropyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(3-Aminopropyl)pyridin-1-ium bromide: This compound has an amino group instead of a carboxy group, which alters its chemical reactivity and biological activity.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide:
1-(2-Methoxy-2-oxoethyl)pyridin-1-ium bromide:
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
4-pyridin-1-ium-1-ylbutanoic acid;bromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8H2;1H |
Clé InChI |
UPWHERHYKFMPRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CCCC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



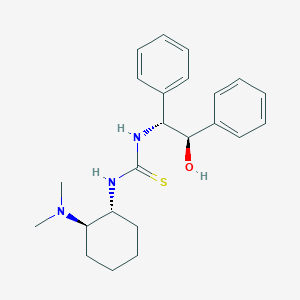
![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)

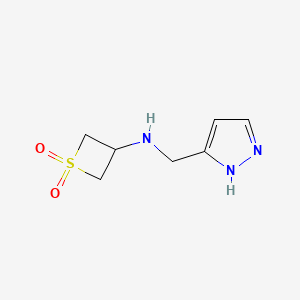
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
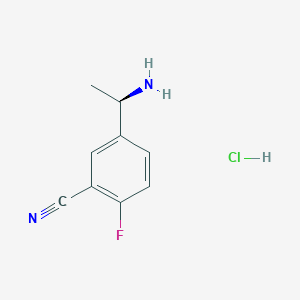
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)
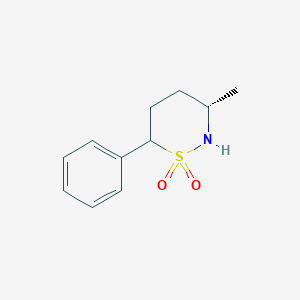
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
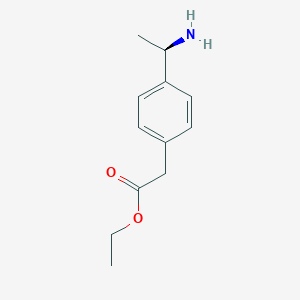
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
